5-[(2,3-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
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Overview
Description
5-[(2,3-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine is a chemical compound with the molecular formula C11H13N3OS. It is known for its unique structure, which includes a thiadiazole ring, making it a versatile compound in scientific research. This compound has applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,3-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 2,3-dimethylphenol with appropriate thiadiazole precursors under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as sulfuric acid or phosphoric acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
5-[(2,3-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
5-[(2,3-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and interactions.
Medicine: This compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2,3-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-[(2,6-Dimethylphenoxy)methyl]-1,3-oxazolidin-2-one: This compound has a similar structure but includes an oxazolidinone ring instead of a thiadiazole ring.
5-[(3,5-Dimethylphenoxy)methyl]-2-oxazolidinone: Another similar compound with an oxazolidinone ring and different methyl group positions.
Uniqueness
5-[(2,3-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine is unique due to its thiadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-7-4-3-5-9(8(7)2)15-6-10-13-14-11(12)16-10/h3-5H,6H2,1-2H3,(H2,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXXUPNUTLOJFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2=NN=C(S2)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350665 |
Source
|
Record name | 5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123217-00-5 |
Source
|
Record name | 5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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